Insulin aspart - 116094-23-6

Insulin aspart

Catalog Number: EVT-1233574
CAS Number: 116094-23-6
Molecular Formula: C256H381N65O79S6
Molecular Weight: 5832 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Insulin aspart is produced using recombinant DNA technology, specifically through the fermentation of genetically modified Saccharomyces cerevisiae yeast. This method allows for the production of insulin aspart without post-translational modifications that are typically seen in mammalian systems, thus ensuring a consistent product .

Classification

Insulin aspart falls under the category of rapid-acting insulins. It is classified based on its pharmacokinetic properties, which include a quick onset of action, typically within 15 minutes post-injection, and a duration of action lasting approximately 3 to 5 hours. This makes it particularly effective for controlling postprandial blood glucose levels when taken before meals .

Synthesis Analysis

Methods

The synthesis of insulin aspart involves several key steps:

  1. Fermentation: Genetically modified Saccharomyces cerevisiae cells are cultivated in controlled conditions to produce the precursor protein.
  2. Isolation: The insulin precursor is harvested from the fermentation broth, typically found in inclusion bodies.
  3. Renaturation: The inclusion bodies are solubilized and refolded under specific conditions to form native disulfide bonds.
  4. Proteolytic Processing: Enzymes such as trypsin and carboxypeptidase B are employed to convert the renatured precursor into active insulin aspart.
  5. Purification: High-pressure liquid chromatography techniques are utilized to remove impurities and obtain a pure form of insulin aspart .

Technical Details

The process is optimized to ensure high yield and activity of the final product while minimizing degradation and formation of inactive aggregates. The critical parameters include pH, temperature, and ionic strength during renaturation, which significantly affect the protein's folding efficiency and functionality .

Molecular Structure Analysis

Structure

Data

The molecular formula for insulin aspart is C_256H_383N_65O_77S_6, with a molecular weight of approximately 5818 Daltons. The structural differences result in distinct pharmacokinetic properties compared to regular human insulin, facilitating quicker absorption and onset of action .

Chemical Reactions Analysis

Reactions

Insulin aspart undergoes several biochemical reactions upon administration:

Technical Details

The pharmacodynamics involve complex interactions at the cellular level that lead to metabolic changes, including increased lipogenesis and protein synthesis while inhibiting lipolysis and proteolysis .

Mechanism of Action

Process

The mechanism by which insulin aspart exerts its effects involves several key processes:

  1. Receptor Binding: Upon subcutaneous injection, insulin aspart quickly enters circulation and binds to insulin receptors on target tissues.
  2. Signal Transduction: This binding activates signaling pathways such as the phosphoinositide 3-kinase pathway, leading to increased glucose transporter activity.
  3. Metabolic Effects: The resultant increase in glucose uptake lowers blood glucose levels effectively within 30 minutes after administration, peaking at around 1 to 3 hours .

Data

Clinical studies indicate that insulin aspart achieves significant reductions in postprandial blood glucose levels compared to regular human insulin, making it suitable for mealtime use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear or slightly opalescent solution.
  • pH Range: Typically between 6.0 and 7.0.
  • Storage Conditions: Requires refrigeration (2°C to 8°C) before use.

Chemical Properties

  • Stability: Insulin aspart is stable under recommended storage conditions but can degrade under extreme temperatures or prolonged exposure to light.
  • Solubility: Highly soluble in aqueous solutions due to its formulation with stabilizers like zinc salts.

Relevant data from stability studies indicate that insulin aspart retains its efficacy over its shelf life when stored correctly .

Applications

Scientific Uses

Insulin aspart is primarily used in clinical settings for:

  • Diabetes Management: It is prescribed for both type 1 and type 2 diabetes patients requiring rapid control of blood glucose levels post-meal.
  • Research Applications: Studies involving pharmacokinetics and pharmacodynamics often utilize insulin aspart due to its well-characterized behavior in biological systems.

Additionally, ongoing research explores its use in combination therapies with other antidiabetic agents for enhanced glycemic control .

Biochemical and Structural Properties of Insulin Aspart

Molecular Structure and Amino Acid Substitution (B28 Aspartic Acid)

Insulin aspart is a rapid-acting insulin analog engineered through a single amino acid substitution at position B28, where proline is replaced with aspartic acid (AspB28). This modification introduces a negatively charged carboxyl group, disrupting hydrophobic interactions at the dimer interface that are critical for oligomer stability in endogenous human insulin. The native proline at B28 facilitates van der Waals contacts with glycine at B23, stabilizing dimer formation. AspB28 creates electrostatic repulsion and steric hindrance, reducing dimer stability by 20–30% compared to human insulin [7] [4].

In pharmaceutical formulations, insulin aspart exists in a hexameric state stabilized by zinc ions and phenolic excipients (e.g., phenol or m-cresol). X-ray crystallography (PDB ID: 4GBN) reveals a T3R3 conformation, where each zinc ion coordinates three histidine residues (HisB10) within trimers. The AspB28 substitution does not alter zinc binding but accelerates hexamer dissociation into monomers post-injection due to weakened dimer stability [7] [8]. This structural shift enables rapid absorption into the bloodstream.

Table 1: Key Structural Features of Insulin Aspart

PropertyHuman InsulinInsulin AspartFunctional Impact
B28 Amino AcidProlineAspartic AcidReduces dimer stability via charge repulsion
Hexamer Dissociation Rate0.5/min2.1/minFaster monomer availability
Tmax (subcutaneous)120 min40–50 minEarlier peak action

Recombinant DNA Production Using Saccharomyces cerevisiae

Insulin aspart is synthesized via recombinant DNA technology in the yeast Saccharomyces cerevisiae. The production process involves:

  • Gene Insertion: A synthetic DNA sequence encoding the AspB28-modified insulin precursor is inserted into the yeast genome using plasmid vectors. The precursor includes a cleavable C-peptide and an N-terminal extension peptide to facilitate folding [1] [8].
  • Fermentation: Transformed yeast cells undergo high-density fermentation in bioreactors. Optimal conditions (pH 6.0, 30°C, dissolved oxygen >30%) maximize yield, typically reaching 1.5–2.0 g/L of precursor [8].
  • Enzymatic Processing: The harvested precursor undergoes in vitro conversion:
  • Trypsin cleaves the C-peptide at LysB29 and ArgB32.
  • Carboxypeptidase B removes C-terminal basic residues.
  • Purification: Cation-exchange chromatography isolates insulin aspart, followed by crystallization at pH 5.5 with zinc acetate. Final purity exceeds 99% [8].

Table 2: Recombinant Production Steps and Parameters

StepKey ParametersPurpose
FermentationpH 6.0, 30°C, fed-batch glucoseBiomass and precursor accumulation
Enzymatic ConversionTrypsin: 1:100 (w/w), 4°C, 24hPrecursor cleavage
ChromatographySP Sepharose, NaCl gradient elutionHigh-purity isolation

Comparative Analysis with Endogenous Human Insulin

Insulin aspart’s pharmacokinetic and pharmacodynamic profiles differ markedly from endogenous human insulin due to its accelerated dissociation kinetics:

  • Absorption: After subcutaneous injection, insulin aspart achieves peak serum concentration (Tmax) in 40–50 minutes, compared to 120 minutes for human insulin. The early exposure (AUC0–60min) is 2.5-fold higher [10] [5].
  • Glucose-Lowering Effect: Onset occurs within 15 minutes, with peak glucose infusion rates (GIR) at 90 minutes—30 minutes earlier than human insulin. Duration of action is shorter (3–5 hours vs. 6–8 hours), reducing interprandial hypoglycemia risk [9] [4].
  • Clinical Outcomes: In type 1 diabetes, insulin aspart reduces postprandial glucose excursions by 1.2 mmol/L more than human insulin, translating to a HbA1c advantage of 0.12% [2] [5].

Formulation Additives: Role of Niacinamide and L-Arginine

The fast-acting insulin aspart (Fiasp®) formulation includes two critical excipients enhancing stability and absorption:

  • Niacinamide (Vitamin B3):
  • Monomerization: At 170 mM, niacinamide acts as a hydrotrope, shifting oligomer equilibrium toward monomers. It increases the monomeric fraction by 35%, accelerating capillary absorption [3] [6].
  • Vasodilation: Niacinamide induces nitric oxide-mediated vasodilation in subcutaneous capillaries, increasing local blood flow by 27% within 5 minutes post-injection. This enhances insulin dispersion and absorption kinetics [3] [10].
  • L-Arginine:
  • Stabilization: At 20 mM, L-arginine suppresses insulin aspart aggregation via electrostatic shielding at high ionic strength. It prevents fibrillation during storage and reduces high-molecular-weight protein polymers to <0.5% [10] [6].

Table 3: Excipient Functions in Fast-Acting Insulin Aspart

ExcipientConcentrationMechanismImpact on Insulin Aspart
Niacinamide170 mMHydrotropic monomerization + vasodilationDoubles early exposure (AUC0–30min)
L-Arginine20 mMAggregation inhibitionEnsures ≥24-month shelf stability

Properties

CAS Number

116094-23-6

Product Name

Insulin aspart

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O79S6

Molecular Weight

5832 g/mol

InChI

InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270)

InChI Key

VOMXSOIBEJBQNF-UTTRGDHVSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CC=CC=C7)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.